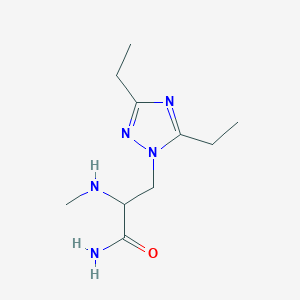

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide

Description

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H19N5O |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanamide |

InChI |

InChI=1S/C10H19N5O/c1-4-8-13-9(5-2)15(14-8)6-7(12-3)10(11)16/h7,12H,4-6H2,1-3H3,(H2,11,16) |

InChI Key |

TWHWIEOCEVWAKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)CC)CC(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Substitution Reactions: The diethyl groups are introduced through alkylation reactions using diethyl halides.

Amidation: The final step involves the formation of the amide bond through a reaction between the triazole derivative and a methylamine derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.

Reduction: Reduction reactions can occur at the triazole ring or the amide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

Material Science: Used in the synthesis of polymers and advanced materials.

Biology

Antimicrobial Agents: Triazole derivatives exhibit antifungal and antibacterial properties.

Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.

Medicine

Pharmaceuticals: Triazole derivatives are key components in antifungal drugs, such as fluconazole and itraconazole.

Cancer Research: Investigated for their potential anticancer properties.

Industry

Agrochemicals: Used in the formulation of pesticides and herbicides.

Dyes and Pigments: Employed in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide depends on its specific application. For example:

Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: Another triazole derivative with antifungal properties.

Itraconazole: Used in the treatment of fungal infections.

Voriconazole: A broad-spectrum antifungal agent.

Uniqueness

3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, solubility, and stability.

For precise and detailed information, consulting scientific literature, chemical databases, and industrial resources is recommended.

Biological Activity

3-(3,5-Diethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18N4O2

- Molar Mass : 226.28 g/mol

- CAS Number : 1469157-06-9

The compound functions primarily through its interaction with various biological targets. The triazole moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Study Findings : In vitro assays showed that derivatives with triazole rings demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The median inhibitory concentration (IC50) values reported were as low as 12.50 µM for certain analogues .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of several pathogenic bacteria and fungi:

- Case Study : A derivative of the triazole family demonstrated effectiveness against Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vivo models:

- Research Outcome : In a study assessing the anti-inflammatory effects using carrageenan-induced paw edema in rats, the compound exhibited a significant reduction in inflammation compared to control groups .

Data Tables

| Biological Activity | Cell Line / Model | IC50 / Effectiveness |

|---|---|---|

| Anticancer | MCF7 | 12.50 µM |

| Anticancer | A549 | 26 µM |

| Antimicrobial | Staphylococcus aureus | Effective |

| Antimicrobial | Candida albicans | Effective |

| Anti-inflammatory | Rat model | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.